molecular formula C27H34OS B14523690 S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate CAS No. 62544-15-4

S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate

Cat. No.: B14523690
CAS No.: 62544-15-4
M. Wt: 406.6 g/mol
InChI Key: RGZFZFVXFGAQNW-UHFFFAOYSA-N
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Description

S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by its unique structure, which includes an octyl group, a diphenylcyclohexene moiety, and a carbothioate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Oxidation: Carboxylic acid or other oxidized products depending on the reaction conditions.

Mechanism of Action

The mechanism of action of S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is unique due to its specific structural features, including the octyl group and the diphenylcyclohexene moiety

Properties

CAS No.

62544-15-4

Molecular Formula

C27H34OS

Molecular Weight

406.6 g/mol

IUPAC Name

S-octyl 3,4-diphenylcyclohex-3-ene-1-carbothioate

InChI

InChI=1S/C27H34OS/c1-2-3-4-5-6-13-20-29-27(28)24-18-19-25(22-14-9-7-10-15-22)26(21-24)23-16-11-8-12-17-23/h7-12,14-17,24H,2-6,13,18-21H2,1H3

InChI Key

RGZFZFVXFGAQNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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